Lumisterol
Lumisterol
A steroid occurring in FUNGI. Irradiation with ULTRAVIOLET RAYS results in formation of ERGOCALCIFEROL (vitamin D2).
Brand Name:
Vulcanchem
CAS No.:
474-69-1
VCID:
VC0196343
InChI:
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1
SMILES:
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Molecular Formula:
C28H44O
Molecular Weight:
396.6 g/mol
Lumisterol
CAS No.: 474-69-1
Impurities
VCID: VC0196343
Molecular Formula: C28H44O
Molecular Weight: 396.6 g/mol
CAS No. | 474-69-1 |
---|---|
Product Name | Lumisterol |
Molecular Formula | C28H44O |
Molecular Weight | 396.6 g/mol |
IUPAC Name | (3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1 |
Standard InChIKey | DNVPQKQSNYMLRS-YAPGYIAOSA-N |
Isomeric SMILES | C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C |
SMILES | CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Canonical SMILES | CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Appearance | White to Pale Yellow Solid |
Melting Point | 48-52°C (dec.) |
Description | A steroid occurring in FUNGI. Irradiation with ULTRAVIOLET RAYS results in formation of ERGOCALCIFEROL (vitamin D2). |
Synonyms | D2, Pro-Vitamin Ergosterol Lumisterol Pro Vitamin D2 Pro-Vitamin D2 Provitamin D 2 |
Reference | 1: Chaiprasongsuk A, Janjetovic Z, Kim TK, Jarrett SG, D'Orazio JA, Holick MF, Tang EKY, Tuckey RC, Panich U, Li W, Slominski AT. Protective effects of novel derivatives of vitamin D(3) and lumisterol against UVB-induced damage in human keratinocytes involve activation of Nrf2 and p53 defense mechanisms. Redox Biol. 2019 Jun;24:101206. doi: 10.1016/j.redox.2019.101206. Epub 2019 Apr 20. PubMed PMID: 31039479; PubMed Central PMCID: PMC6488822. 2: Tuckey RC, Li W, Ma D, Cheng CYS, Wang KM, Kim TK, Jeayeng S, Slominski AT. CYP27A1 acts on the pre-vitamin D3 photoproduct, lumisterol, producing biologically active hydroxy-metabolites. J Steroid Biochem Mol Biol. 2018 Jul;181:1-10. doi: 10.1016/j.jsbmb.2018.02.008. Epub 2018 Feb 13. PubMed PMID: 29452159; PubMed Central PMCID: PMC5992068. 3: Slominski AT, Kim TK, Hobrath JV, Janjetovic Z, Oak ASW, Postlethwaite A, Lin Z, Li W, Takeda Y, Jetten AM, Tuckey RC. Characterization of a new pathway that activates lumisterol in vivo to biologically active hydroxylumisterols. Sci Rep. 2017 Sep 12;7(1):11434. doi: 10.1038/s41598-017-10202-7. PubMed PMID: 28900196; PubMed Central PMCID: PMC5595834. 4: Bayda M, Redwood CE, Gupta S, Dmitrenko O, Saltiel J. Lumisterol to Tachysterol Photoisomerization in EPA Glass at 77 K. A Comparative Study. J Phys Chem A. 2017 Mar 30;121(12):2331-2342. doi: 10.1021/acs.jpca.6b12843. Epub 2017 Mar 16. PubMed PMID: 28234492. 5: Tuckey RC, Slominski AT, Cheng CY, Chen J, Kim TK, Xiao M, Li W. Lumisterol is metabolized by CYP11A1: discovery of a new pathway. Int J Biochem Cell Biol. 2014 Oct;55:24-34. doi: 10.1016/j.biocel.2014.08.004. Epub 2014 Aug 13. PubMed PMID: 25130438; PubMed Central PMCID: PMC4252613. 6: Govseeva NN. [The effect of lumisterol-3 on intestinal calcium absorption and the calcification of osseous tissue]. Prikl Biokhim Mikrobiol. 1974 Jul-Aug;10(4):581-3. Russian. PubMed PMID: 4375282. 7: Govseeva NN, Vehdt VP. [The antirachitic activity of lumisterol-3]. Prikl Biokhim Mikrobiol. 1974 Mar-Apr;10(2):328-30. Russian. PubMed PMID: 4364597. |
PubChem Compound | 6436872 |
Last Modified | Nov 11 2021 |
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